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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B8198335

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a high-performance, green-fluorescent dye that serves as a robust tool
for a multitude of applications in fluorescence microscopy. As a fluorinated analog of
fluorescein, it offers significant advantages, including enhanced photostability and a
fluorescence intensity that is largely independent of pH in the physiological range. These
characteristics make it a superior choice for demanding imaging applications, from tracking
intracellular ions to labeling specific proteins and cellular structures. This guide provides an in-
depth overview of Oregon Green 488, its key properties, detailed experimental protocols, and
its application in cellular signaling pathways.

Core Properties and Spectral Characteristics

Oregon Green 488 is well-suited for excitation by the common 488 nm argon-ion laser line. Its
chemical structure as a 2',7'-difluorofluorescein derivative contributes to its advantageous
photophysical properties.
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Property Value Reference
Excitation Maximum (Aex) ~496 nm [1]
Emission Maximum (Aem) ~524 nm [1]

o o Not definitively available in
Molar Extinction Coefficient (g)
search results

Fluorescence Quantum Yield

0.91 +0.05 [2]
(P)
Molecular Weight ~368.29 g/mol [1]
pKa 4.6 [3]

Key Advantages:

» High Photostability: Oregon Green 488 conjugates are significantly more photostable than
their fluorescein counterparts, allowing for longer exposure times and the acquisition of more
photons before photobleaching.[4]

e pH Insensitivity: In the physiological pH range, the fluorescence of Oregon Green 488 is not
appreciably affected, providing more stable and reliable measurements in live-cell imaging.

[3IE5106]17]

» Bright Fluorescence: The dye exhibits a high fluorescence quantum yield, resulting in bright
signals that are easily detectable.[2][3]

¢ Reduced Quenching: Fluorescence of protein conjugates prepared from Oregon Green 488
is not significantly quenched, even at higher degrees of labeling.[4]

Experimental Protocols

Detailed methodologies for common applications of Oregon Green 488 are provided below.
These protocols are intended as a starting point and may require optimization for specific
experimental conditions and cell types.
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Antibody Labeling with Oregon Green 488 Succinimidyl
Ester

This protocol describes the conjugation of Oregon Green 488 succinimidyl ester (SE) to
primary amines on an antibody.

Materials:

Purified antibody in an amine-free buffer (e.g., PBS)

Oregon Green 488 succinimidyl ester (SE)

Anhydrous dimethylsulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
o Antibody Preparation:

o Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS.
Buffers containing Tris or glycine will interfere with the labeling reaction and must be
removed by dialysis or buffer exchange.[8]

e Dye Preparation:

o Allow the vial of Oregon Green 488 SE to warm to room temperature.

o Prepare a stock solution of the dye in anhydrous DMSO (e.g., 10 mg/mL).
e Labeling Reaction:

o Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to
~8.3.[8]
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o Add the appropriate amount of the Oregon Green 488 SE stock solution to the antibody
solution while gently stirring. A molar ratio of 5-10 moles of dye per mole of antibody is a
good starting point for optimization.

o Incubate the reaction for 1 hour at room temperature, protected from light.[8]

o Purification:

o Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
Sephadex G-25) pre-equilibrated with PBS.

o Collect the first colored band, which corresponds to the labeled antibody.
o Storage:

o Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage,
protected from light. The addition of a stabilizing protein like BSA to a final concentration of
1-10 mg/mL can be beneficial if the conjugate concentration is low.[8]

Preparation

Oregon Green 488 SE Labeling Reaction Purification
(dissolved in DMSO) &

I— Mix Antibody and Dye Gel Filtration Column
(pH 8.3, 1 hr, RT, dark) (e.g., Sephadex G-25)

Final Product

Storage

Labeled Antibody (4°C or -20°C)

Purified Antibody
(amine-free buffer)

AN J/
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Workflow for antibody labeling with Oregon Green 488 SE.

Live Cell Staining with Oregon Green 488 Conjugates

This protocol is for staining live, adherent cells with an Oregon Green 488-conjugated probe
(e.g., an antibody against a cell surface antigen).
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Materials:

Live cells cultured on coverslips or in imaging dishes

Oregon Green 488-conjugated probe (e.g., antibody)

Live cell imaging solution or appropriate buffer (e.g., HBSS)

Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
o Cell Preparation:
o Wash the cultured cells twice with pre-warmed live cell imaging solution.
» Blocking (Optional):

o To reduce non-specific binding, incubate the cells with a blocking buffer for 30 minutes at
room temperature.

e Staining:

o Dilute the Oregon Green 488-conjugated probe to the desired concentration in the imaging
solution.

o Remove the blocking buffer and add the diluted probe to the cells.

o Incubate for 30-60 minutes at 37°C, protected from light. Incubation times and
temperatures may need to be optimized.

e Washing:
o Remove the staining solution and wash the cells three times with the imaging solution.
e Imaging:

o Image the cells immediately using a fluorescence microscope with appropriate filter sets
for Oregon Green 488 (e.qg., FITC/GFP filter set).
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Fixed Cell Staining with Oregon Green 488 Phalloidin

This protocol describes the staining of F-actin in fixed cells using Oregon Green 488 Phalloidin.

Materials:

Cells cultured on coverslips

Phosphate-buffered saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Oregon Green 488 Phalloidin

Mounting medium

Procedure:

 Fixation:

o Wash the cells twice with PBS.

o Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]

Washing:

o Wash the cells three times with PBS.

Permeabilization:

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]

Washing:

o Wash the cells three times with PBS.

Staining:
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o Dilute the Oregon Green 488 Phalloidin stock solution in PBS containing 1% BSA to the

recommended concentration.

o Add the staining solution to the cells and incubate for 30-60 minutes at room temperature,

protected from light.[10]
e Washing:
o Wash the cells three times with PBS.
e Mounting:
o Mount the coverslips onto microscope slides using an appropriate mounting medium.
e Imaging:

o Image the samples on a fluorescence microscope.
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Application in Calcium Signaling

Comparison of live and fixed cell staining workflows.
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Oregon Green 488 is frequently used in the form of Oregon Green 488 BAPTA-1, AM, a cell-
permeant calcium indicator. Once inside the cell, esterases cleave the AM ester group, trapping
the indicator in the cytoplasm. The fluorescence intensity of Oregon Green BAPTA-1 increases
significantly upon binding to Ca?*. This property allows for the visualization and measurement
of changes in intracellular calcium concentration, a critical aspect of many signaling pathways.

An example of a simplified signaling pathway leading to an increase in intracellular calcium that
can be monitored with Oregon Green 488 BAPTA-1 is the Gg-protein coupled receptor
(GgPCR) pathway:

e Ligand Binding: A ligand (e.g., a hormone or neurotransmitter) binds to a GQPCR on the cell
surface.

o G-protein Activation: The receptor activates the Gg alpha subunit of a heterotrimeric G-
protein.

e PLC Activation: The activated Gg alpha subunit stimulates phospholipase C (PLC).

e |IP3 Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG).

e Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum (ER), causing the
release of stored Ca?* into the cytoplasm.

e Fluorescence Increase: The increase in cytoplasmic Ca2* is bound by Oregon Green 488
BAPTA-1, leading to a detectable increase in its fluorescence intensity.
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GQgPCR signaling pathway leading to Ca2* release.
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Conclusion

Oregon Green 488 is a versatile and reliable fluorescent dye for a wide range of applications in
modern cell biology and drug discovery. Its superior photostability, pH insensitivity, and bright
fluorescence make it an excellent alternative to traditional green fluorophores like fluorescein.
By following well-defined protocols for conjugation and staining, researchers can effectively
label and visualize cellular components and dynamic processes, such as calcium signaling,
with high fidelity and clarity. The continued use of Oregon Green 488 and its derivatives will
undoubtedly contribute to further advancements in our understanding of complex biological
systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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